Diethyl tetradecanoylphosphonate
Description
Diethyl tetradecanoylphosphonate (IUPAC name: 1-diethoxyphosphoryltetradecane) is a phosphonate ester with the molecular formula C₁₈H₃₉O₃P and a molecular weight of 334.48 g/mol . It features a tetradecyl (14-carbon) alkyl chain bonded to a phosphoryl group, which is further esterified with two ethoxy groups. This structure confers high hydrophobicity, making it suitable for applications requiring non-polar solvents or surfactants. Key properties include a refractive index of 1.4445 and a purity of 98% .
Properties
CAS No. |
5413-26-3 |
|---|---|
Molecular Formula |
C18H37O4P |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
1-diethoxyphosphoryltetradecan-1-one |
InChI |
InChI=1S/C18H37O4P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18(19)23(20,21-5-2)22-6-3/h4-17H2,1-3H3 |
InChI Key |
LXDGWOOPZOZUKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)P(=O)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Direct Esterification of Tetradecanoic Acid
The direct esterification of tetradecanoic acid (myristic acid) with diethyl phosphite represents a foundational approach for synthesizing diethyl tetradecanoylphosphonate. This method involves the nucleophilic substitution of the hydroxyl group in tetradecanoic acid with the phosphite moiety.
Reaction Mechanism
The reaction proceeds via a two-step mechanism:
- Activation of Tetradecanoic Acid : The carboxylic acid is typically activated using a coupling agent such as $$ N,N' $$-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a reactive intermediate, often an acyloxyphosphonium ion.
- Nucleophilic Attack : Diethyl phosphite attacks the activated intermediate, leading to the displacement of the leaving group and formation of the phosphonate ester.
Optimization Parameters
- Catalyst Selection : DCC and EDC are preferred due to their high efficiency in activating carboxylic acids.
- Solvent System : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) ensures minimal hydrolysis of the phosphite.
- Temperature : Reactions are conducted at 0–5°C to suppress side reactions such as oligomerization.
Table 1: Direct Esterification Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCC | THF | 0–5 | 72 |
| EDC | DCM | 0–5 | 68 |
Mitsunobu Reaction Approach
The Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP), offers a stereospecific pathway for forming phosphonate esters. This method is particularly advantageous for substrates sensitive to acidic or basic conditions.
Reaction Mechanism
Key Advantages
- Stereochemical Control : Retains configuration at the phosphorus center.
- Broad Substrate Compatibility : Effective for sterically hindered acids.
Table 2: Mitsunobu Reaction Parameters
| Azodicarboxylate | Phosphine | Solvent | Yield (%) |
|---|---|---|---|
| DEAD | Triphenylphosphine | THF | 85 |
| DIAD | Triphenylphosphine | DCM | 82 |
Transesterification of Aryl H-Phosphonates
Transesterification of diphenyl H-phosphonate with tetradecanoyl chloride in pyridine provides a high-yield route to this compound. This method, adapted from nucleoside chemistry, leverages the reactivity of aryl H-phosphonates.
Reaction Steps
Optimization Insights
- Solvent Choice : Pyridine acts as both solvent and base, neutralizing HCl byproducts.
- Stoichiometry : A 3:1 molar ratio of diphenyl H-phosphonate to tetradecanoyl chloride minimizes symmetrical diester formation.
Table 3: Transesterification Efficiency
| Molar Ratio (Reagent:Acid) | Solvent | Time (min) | Yield (%) |
|---|---|---|---|
| 3:1 | Pyridine | 15 | 89 |
| 2:1 | Pyridine | 30 | 78 |
Comparative Analysis of Synthesis Methods
A critical evaluation of the three methods reveals trade-offs between yield, scalability, and practicality.
Table 4: Method Comparison
| Method | Yield (%) | Cost | Scalability | Stereochemical Control |
|---|---|---|---|---|
| Direct Esterification | 68–72 | Low | Moderate | Low |
| Mitsunobu Reaction | 82–85 | High | Low | High |
| Transesterification | 78–89 | Moderate | High | Moderate |
Characterization and Analytical Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
- ESI-MS : Molecular ion peak at $$ m/z $$ 356.2 [M+H]$$^+$$.
Chemical Reactions Analysis
Types of Reactions
Diethyl tetradecanoylphosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The ester groups in this compound can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium alkoxides or amines.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Diethyl tetradecanoylphosphonate has a wide range of applications in scientific research:
Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of diethyl tetradecanoylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate groups in biological systems, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of stable enzyme-phosphonate complexes, which prevent the normal catalytic activity of the enzyme. The tetradecanoyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Tetraisopropyl Fluoromethylenediphosphonate
- Molecular Formula : C₁₃H₂₉FO₆P₂
- Molecular Weight : ~362.28 g/mol (calculated)
- Substituents : Fluoromethylene bridge and four isopropyl groups.
- Key Characteristics :
- Comparison: Unlike diethyl tetradecanoylphosphonate, this compound is bifunctional (bisphosphonate) and fluorinated, which may increase its thermal stability and utility in medicinal chemistry.
Diethyl α-Oxobenzylphosphonate
- Molecular Formula : C₁₁H₁₅O₄P
- Molecular Weight : ~242.20 g/mol (calculated)
- Substituents : Benzyl group with an α-oxo moiety.
- Key Characteristics :
- Comparison: The aromatic oxo group enhances electrophilicity at the phosphorus center, contrasting with the aliphatic tetradecyl chain in this compound, which prioritizes hydrophobicity over reactivity.
Trihexyltetradecylphosphonium Decanoate
- Molecular Formula: C₉H₁₉CO₂P (simplified representation; actual structure includes a phosphonium cation and decanoate anion)
- Molecular Weight : 655.11 g/mol .
- Substituents: Phosphonium cation with trihexyl and tetradecyl chains; decanoate anion.
- Key Characteristics :
- Comparison: While both compounds have long alkyl chains, trihexyltetradecylphosphonium decanoate is ionic, enabling distinct applications in electrochemistry, unlike the neutral phosphonate ester.
Data Table: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Refractive Index | Purity | Key Applications |
|---|---|---|---|---|---|---|
| This compound | C₁₈H₃₉O₃P | 334.48 | Tetradecyl, diethoxy | 1.4445 | 98% | Surfactants, lubricants |
| Tetraisopropyl Fluoromethylenediphosphonate | C₁₃H₂₉FO₆P₂ | 362.28 | Fluoromethylene, isopropyl | N/A | N/A | Medicinal chemistry |
| Diethyl α-oxobenzylphosphonate | C₁₁H₁₅O₄P | 242.20 | Benzyl, α-oxo | N/A | N/A | Organic synthesis |
| Trihexyltetradecylphosphonium decanoate | C₉H₁₉CO₂P | 655.11 | Phosphonium cation, decanoate | N/A | >95% | Ionic liquids, solvents |
Biological Activity
Diethyl tetradecanoylphosphonate (DETP) is a phosphonate compound that has garnered interest in biological research due to its potential applications in various fields, including pharmacology and biochemistry. This article provides a comprehensive overview of the biological activity of DETP, including its mechanisms of action, effects on cellular processes, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its phosphonate group, which contributes to its biological activity. The chemical formula is , and it is classified as an organophosphorus compound. The structure allows for interaction with various biological systems, influencing cellular signaling pathways and metabolic processes.
- Inhibition of Enzymatic Activity : DETP has been shown to inhibit certain enzymes involved in lipid metabolism. This inhibition can lead to alterations in cellular lipid profiles, affecting membrane fluidity and function.
- Modulation of Signal Transduction Pathways : Research indicates that DETP can influence signal transduction pathways, particularly those involving phospholipase C and protein kinase C. This modulation can result in changes to cell proliferation and differentiation.
- Antioxidant Properties : Some studies suggest that DETP exhibits antioxidant activity, potentially protecting cells from oxidative stress by scavenging free radicals.
Cellular Effects
- Cell Proliferation : DETP has been observed to affect cell proliferation rates in various cell lines. For instance, it may induce apoptosis in cancer cells while promoting survival in normal cells.
- Inflammatory Response : DETP can modulate inflammatory responses by influencing cytokine production. This property may have implications for diseases characterized by chronic inflammation.
Table 1: Summary of Biological Activities
Case Studies
Several case studies have examined the effects of DETP on different biological systems:
- Cancer Cell Lines : A study investigated the effects of DETP on breast cancer cell lines, revealing that it inhibited cell growth through apoptosis induction via caspase activation.
- Neuroprotective Effects : In animal models, DETP demonstrated neuroprotective properties against glutamate-induced excitotoxicity, suggesting its potential for treating neurodegenerative diseases.
- Metabolic Disorders : Research has shown that DETP can improve insulin sensitivity in diabetic models, indicating its potential application in metabolic syndrome management.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
